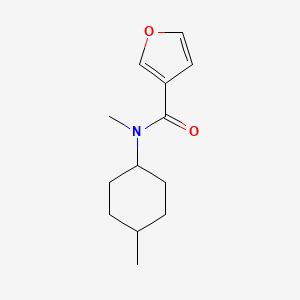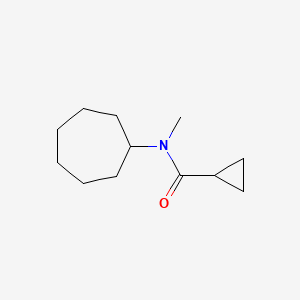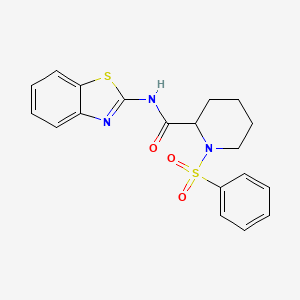
N-cycloheptyl-N-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CTMP was first synthesized in 2003 by a team of researchers at the University of Sussex. The compound was initially developed as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its unique chemical structure and mechanism of action, CTMP has gained attention in the scientific community for its potential applications in the field of neuroscience and drug discovery.
Mecanismo De Acción
CTMP acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, CTMP increases the levels of dopamine in the brain, leading to increased activity in the mesolimbic reward pathway. This mechanism of action is similar to that of other drugs of abuse, such as cocaine and amphetamines.
Biochemical and Physiological Effects
CTMP has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. CTMP has also been shown to increase extracellular levels of dopamine in the brain, indicating its potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CTMP for lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This makes it a valuable tool for investigating the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of CTMP is its potential for abuse, as it has been shown to have similar effects to other drugs of abuse, such as cocaine and amphetamines.
Direcciones Futuras
There are several potential future directions for research on CTMP. One area of interest is the development of new treatments for neurological disorders, such as N-cycloheptyl-N-methylthiophene-2-carboxamide, depression, and addiction. Another potential direction is the investigation of CTMP as a tool for studying the role of dopamine in the brain and for developing new drugs that target the dopamine system. Additionally, further research is needed to determine the long-term effects of CTMP on the brain and to develop strategies for minimizing its potential for abuse.
In conclusion, CTMP is a synthetic compound that has gained significant attention in the scientific community for its potential applications in the field of neuroscience and drug discovery. The compound acts as a potent and selective inhibitor of the dopamine transporter and has been shown to have a range of biochemical and physiological effects. While there are limitations to its use, CTMP has the potential to be a valuable tool for investigating the role of dopamine in the brain and for developing new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of CTMP involves the reaction of 2-bromo-thiophene with cycloheptylamine and methyl isocyanate. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as palladium on carbon. The yield of the reaction is typically around 50%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CTMP has been extensively studied for its potential applications in the field of neuroscience and drug discovery. The compound has been shown to act as a potent and selective inhibitor of the dopamine transporter, a protein that is responsible for the reuptake of dopamine in the brain. This mechanism of action has led to the investigation of CTMP as a potential treatment for a range of neurological disorders, including N-cycloheptyl-N-methylthiophene-2-carboxamide, depression, and addiction.
Propiedades
IUPAC Name |
N-cycloheptyl-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-14(11-7-4-2-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFYJNGSLJIZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCCC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)

![[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7504839.png)
![2-[[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7504845.png)
![1-[2-[(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]acetyl]imidazolidin-2-one](/img/structure/B7504846.png)

![N-methyl-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7504860.png)
![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)
![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)


![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)

